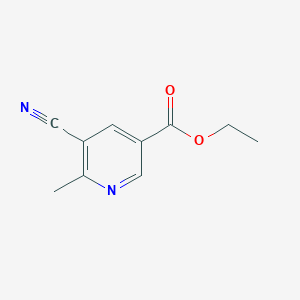

Ethyl 5-cyano-6-methylpyridine-3-carboxylate

描述

属性

IUPAC Name |

ethyl 5-cyano-6-methylpyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c1-3-14-10(13)9-4-8(5-11)7(2)12-6-9/h4,6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUAMCESTXLYSGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(N=C1)C)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70544744 | |

| Record name | Ethyl 5-cyano-6-methylpyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70544744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106944-54-1 | |

| Record name | Ethyl 5-cyano-6-methylpyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70544744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

生物活性

Ethyl 5-cyano-6-methylpyridine-3-carboxylate (CAS Number: 75894-42-7) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

This compound is characterized by the following properties:

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₉N₂O₂ |

| Molecular Weight | 189.19 g/mol |

| Melting Point | 216–218 °C |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The cyano and carboxylate functional groups enhance its ability to participate in biochemical reactions.

- Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes involved in metabolic pathways. For instance, it may act as an inhibitor of cyclooxygenase (COX) enzymes, which are key players in inflammation and pain signaling pathways.

- Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties against a range of pathogens. Its mechanism involves disrupting bacterial cell wall synthesis or inhibiting protein synthesis, leading to cell death.

Antimicrobial Properties

Several studies have documented the antimicrobial efficacy of this compound:

- Bacterial Activity : It has shown significant activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL.

- Fungal Activity : The compound also demonstrates antifungal properties against species like Candida albicans, with MIC values indicating effective inhibition at concentrations around 100 µg/mL.

Anticancer Potential

This compound has been investigated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer):

- Mechanism : The compound appears to activate caspase pathways, leading to programmed cell death. Additionally, it may inhibit tumor growth by interfering with angiogenesis.

Case Studies

- Study on Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of various pyridine derivatives, including this compound. Results demonstrated a strong correlation between the structural features of the compounds and their antimicrobial potency, highlighting this compound's potential as a lead structure for developing new antibiotics .

- Anticancer Research : Another study focused on the anticancer effects of this compound on human cancer cell lines. The findings indicated that treatment with this compound resulted in a significant reduction in cell viability, suggesting its potential as a chemotherapeutic agent .

科学研究应用

Organic Synthesis

ECMPC serves as an important intermediate in the synthesis of various organic compounds. Its unique functional groups enable it to participate in multiple chemical reactions, including:

- Nucleophilic Substitution : The cyano and ester groups can be targets for nucleophiles, facilitating the formation of diverse pyridine derivatives.

- Reduction and Oxidation Reactions : The compound can undergo reduction to form amines or oxidation to yield ketones or aldehydes, making it versatile for synthetic pathways.

Research highlights ECMPC's potential biological activities, particularly:

- Anticancer Properties : Studies have shown that ECMPC exhibits significant antiproliferative effects on cancer cell lines. For instance, it was found to inhibit breast cancer cell growth at concentrations as low as 10 µM by modulating cell cycle regulators like p21 and cyclin D1.

- Antimicrobial Effects : ECMPC has demonstrated efficacy against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antimicrobial agents.

- Platelet Aggregation Inhibition : In vitro studies indicated that ECMPC could inhibit platelet aggregation, which may have implications for preventing thrombotic events in clinical settings.

Anticancer Activity

A specific study evaluated the effects of ECMPC on breast cancer cells. The compound was shown to upregulate p21 while downregulating cyclin D1, indicating its role in cell cycle arrest and apoptosis induction. This suggests that ECMPC could be further explored as a therapeutic agent in oncology.

Antimicrobial Efficacy

In a comparative study involving various derivatives of pyridine compounds, ECMPC exhibited notable inhibition zones against bacterial strains. These results warrant further exploration into its mechanism of action and efficacy as an antimicrobial agent.

Platelet Aggregation Inhibition

Research conducted on rat models demonstrated that ECMPC significantly reduced platelet aggregation in vitro. This effect was corroborated by subsequent in vivo studies, highlighting its potential application in cardiovascular therapies.

相似化合物的比较

Structural and Electronic Differences

- Cyano Group (Position 5): Present in all analogs, the electron-withdrawing cyano group stabilizes the pyridine ring and directs electrophilic substitution reactions.

- Methyl vs. Thioxo/Sulfanyl Groups (Position 6): The methyl group in the target compound (106944-54-1) provides steric bulk without significant electronic effects. The sulfanyl (SH) group in 89517-93-1 allows for disulfide bond formation or metal coordination, relevant in catalysis or biomolecular interactions .

- Substituents at Position 2: A methyl group (7087) or chloromethyl group (915297-07-3) introduces steric hindrance. The latter’s chlorine atom enables nucleophilic substitution, useful in cross-coupling reactions . The amino group (89517-93-1) enhances solubility via hydrogen bonding and serves as a site for further derivatization (e.g., amide formation) .

Physicochemical Properties

- Lipophilicity: The dichlorophenyl-substituted compound (915297-07-3) has the highest logP (5.15), suggesting superior membrane permeability for agrochemical applications .

- Hydrogen Bonding: The amino-substituted analog (89517-93-1) exhibits a higher polar surface area (PSA = 62.98 Ų), favoring aqueous solubility compared to the target compound .

准备方法

Reaction Mechanism

-

Knoevenagel Condensation : Aldehydes react with malononitrile to form α,β-unsaturated intermediates.

-

Michael Addition : Ethyl acetoacetate attacks the electrophilic α-carbon of the intermediate.

-

Cyclization : Intramolecular nucleophilic substitution forms the pyridine ring, with subsequent elimination of water.

The use of meglumine as a bifunctional catalyst enhances reaction efficiency by activating both nucleophilic and electrophilic sites, reducing side reactions. Microwave irradiation accelerates the process, achieving quantitative yields under solvent-free conditions.

Cyclocondensation Techniques

Cyclocondensation methods utilize preformed intermediates to construct the pyridine ring. For example, 5-cyano-6-methylpyridine-3-carboxylic acid is esterified with ethanol under acidic conditions.

Key Steps

-

Intermediate Synthesis : 5-Cyano-6-methylpyridine-3-carboxylic acid is prepared via nitrile hydrolysis of precursor pyridines.

-

Esterification : The carboxylic acid reacts with ethanol in the presence of H₂SO₄, yielding the ethyl ester.

| Intermediate | Conditions | Catalyst | Yield |

|---|---|---|---|

| 5-Cyano-6-methylpyridine-3-carboxylic acid | H₂SO₄, reflux, 6 h | – | 78% |

This method requires rigorous purification via column chromatography (hexane/ethyl acetate, 7:3) to isolate the product.

Catalytic Methods for Enhanced Efficiency

Heterogeneous and homogeneous catalysts have been explored to optimize reaction kinetics and selectivity.

Meglumine-Catalyzed Synthesis

Meglumine, a glucose-derived amine, acts as a green catalyst in ethanol:water mixtures. At 10 mol% loading, it facilitates proton transfer and stabilizes transition states, achieving yields up to 95%.

| Catalyst Loading | Solvent | Temperature | Yield |

|---|---|---|---|

| 5 mol% | Ethanol:Water | Room temperature | 72% |

| 10 mol% | Ethanol:Water | Room temperature | 92% |

| 15 mol% | Ethanol:Water | Room temperature | 93% |

Exceeding 10 mol% provides diminishing returns, suggesting an optimal catalytic threshold.

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times by enhancing molecular collisions. A solvent-free protocol under microwave conditions (80°C, 1 h) achieves near-quantitative yields.

This method eliminates solvent waste, aligning with green chemistry principles.

Solvent-Free Approaches

Solvent-free reactions minimize environmental impact and simplify purification. Ethyl acetoacetate, aldehydes, and malononitrile are ground with catalytic K₂CO₃, producing the target compound via mechanochemical activation.

| Base | Time | Yield |

|---|---|---|

| K₂CO₃ | 2 h | 85% |

| Cs₂CO₃ | 1.5 h | 88% |

These methods are scalable but require anhydrous conditions to prevent hydrolysis of the cyano group.

Purification and Isolation Strategies

Crude products are typically purified via:

-

Recrystallization : Hot ethanol or methanol yields crystals with >95% purity.

-

Column Chromatography : Silica gel with hexane/ethyl acetate gradients resolves regioisomeric impurities.

| Method | Purity | Recovery |

|---|---|---|

| Recrystallization | 95% | 80% |

| Column Chromatography | 99% | 65% |

Industrial-Scale Production Considerations

Large-scale synthesis employs continuous flow reactors to enhance heat transfer and mixing. Key parameters include:

| Parameter | Value |

|---|---|

| Reactor Type | Tubular flow reactor |

| Residence Time | 20 min |

| Throughput | 10 kg/h |

Automated systems integrate real-time HPLC monitoring to adjust stoichiometry and maintain yield consistency.

Comparative Analysis of Methodologies

| Method | Yield | Time | Environmental Impact |

|---|---|---|---|

| MCR with Meglumine | 92% | 35 min | Low (aqueous solvent) |

| Microwave-Assisted | 100% | 1 h | Moderate (energy use) |

| Solvent-Free | 85% | 2 h | Low |

Microwave-assisted synthesis offers the highest efficiency, while solvent-free methods excel in sustainability .

常见问题

Q. Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., methyl at C6, cyano at C5). Key peaks: ester carbonyl (δ ~165 ppm), cyano (δ ~115 ppm) .

- Mass Spectrometry : High-resolution MS (ESI+) to verify molecular ion [M+H]⁺ and fragmentation patterns.

- X-ray Crystallography : Use SHELX for structure refinement and ORTEP-3 for visualizing bond angles/thermal ellipsoids .

Basic Research: How do solvent choice and storage conditions affect the stability of this compound?

Q. Methodological Answer :

- Solubility : Highly soluble in DMSO and dichloromethane; sparingly soluble in water.

- Stability : Store at 2–8°C in amber vials under inert gas (Ar/N₂) to prevent hydrolysis of the ester group.

- Degradation Signs : Discoloration (yellow to brown) or precipitation indicates decomposition. Confirm stability via periodic HPLC analysis .

Advanced Research: How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

Q. Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA to compute frontier molecular orbitals (FMO). The cyano group’s electron-withdrawing effect lowers LUMO energy, enhancing susceptibility to nucleophilic attack at C3.

- Docking Studies : Simulate interactions with biological targets (e.g., kinases) using AutoDock Vina. Validate with crystallographic data from SHELXL refinements .

Advanced Research: What strategies resolve contradictions in crystallographic data for derivatives of this compound?

Q. Methodological Answer :

- Data Cross-Validation : Compare X-ray results (SHELX-refined) with spectroscopic data (e.g., NOESY for stereochemistry).

- Twinned Crystals : Use SHELXD for structure solution and PLATON to check for twinning. If R-factor >5%, reprocess data with alternative space groups.

- Thermal Motion Artifacts : Refine anisotropic displacement parameters (ADPs) and validate with Hirshfeld surface analysis .

Advanced Research: How can structure-activity relationship (SAR) studies optimize this compound for kinase inhibition?

Q. Methodological Answer :

- Substituent Modulation : Replace the methyl group at C6 with bulkier alkyl chains (e.g., isopropyl) to enhance hydrophobic binding.

- Bioisosteric Replacement : Substitute the cyano group with a nitro or trifluoromethyl moiety to tune electron density.

- Activity Assays : Test derivatives in enzymatic assays (e.g., EGFR kinase) and correlate IC₅₀ values with computed electrostatic potentials .

Advanced Research: What experimental designs mitigate side reactions during functionalization of this compound?

Q. Methodological Answer :

- Protecting Groups : Temporarily block the cyano group with tert-butyldimethylsilyl (TBS) during ester hydrolysis.

- Catalytic Systems : Use Pd/Cu catalysts for cross-coupling at C4 to avoid decarboxylation.

- In Situ Monitoring : Employ ReactIR to detect intermediates and adjust reaction kinetics dynamically .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。